molecular formula C12H5Cl3F3NO B1441957 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine CAS No. 1053656-99-7

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1441957
CAS No.: 1053656-99-7
M. Wt: 342.5 g/mol
InChI Key: QSLUHKLJXNZKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with chloro, dichlorophenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 2,4-dichlorophenol with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the phenoxide ion attacks the pyridine ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or dichlorophenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the formulation of agrochemicals and pesticides due to its effectiveness in controlling pests and diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-(2,4-dichlorophenoxy)-4-methylacetanilide
  • 3-Chloro-2-(2,4-dichlorophenoxy)-2-methylacetanilide

Uniqueness

3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3F3NO/c13-7-1-2-10(8(14)4-7)20-11-9(15)3-6(5-19-11)12(16,17)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLUHKLJXNZKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.